2-Methyl-thiazole Substituent Confers Enhanced TGR5 Agonist Potency: EC₅₀ ~1 nM for Derivatives Versus Baseline Compounds
In a systematic SAR exploration of 4-phenoxythiazol-5-carboxamides as TGR5 agonists, derivatives bearing the 2-methyl-thiazole moiety (compounds 30c and 30e) displayed the highest in vitro potency among all thiazole substitution variants evaluated, achieving EC₅₀ values of approximately 1 nM in human TGR5 functional assays [1]. Other thiazole ring substitution patterns within the same series yielded attenuated potency. The target compound [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid shares this 2-methyl-thiazole structural element, which has been empirically established as optimal for this receptor target.
| Evidence Dimension | Human TGR5 receptor agonism potency |
|---|---|
| Target Compound Data | 2-Methyl-thiazole derivatives (30c/30e): EC₅₀ ≈ 1 nM (derived from structural class bearing target compound's core motif) |
| Comparator Or Baseline | Other thiazole substitution variants within the same 4-phenoxythiazol-5-carboxamide series (not explicitly quantified but reported as lower potency) |
| Quantified Difference | 2-Methyl-thiazole identified as optimal substituent; other patterns produced reduced potency |
| Conditions | In vitro TGR5 functional assay (cAMP) using human receptor |
Why This Matters
Procurement of the 2-methyl-thiazole-containing phenoxyacetic acid scaffold provides the optimal thiazole substitution pattern for TGR5-directed screening, based on cross-series SAR evidence.
- [1] Chen Z, Ning M, Zou Q, et al. Discovery and Structure-Activity Relationship Study of 4-Phenoxythiazol-5-carboxamides as Highly Potent TGR5 Agonists. Chem Pharm Bull. 2016;64(4):326-339. View Source
